molecular formula C23H26N2O2 B5553234 (3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine

(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine

Cat. No. B5553234
M. Wt: 362.5 g/mol
InChI Key: NWVLSWXEJPBTLP-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The synthesis and analysis of organic compounds with complex structures, such as "(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine", involve detailed chemical processes and analytical techniques. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including ring closure, nucleophilic attack, and functional group transformations. For instance, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting the intricacies of synthesizing complex molecules with specific configurations (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-15-5-7-17(8-6-15)20-13-25(14-21(20)24(3)4)23(26)18-9-10-22-19(12-18)11-16(2)27-22/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLSWXEJPBTLP-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC4=C(C=C3)OC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC4=C(C=C3)OC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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